N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-13-3-6-15(7-4-13)11-25-20-23-17(12-26-20)10-19(24)22-16-8-5-14(2)18(21)9-16/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBJDPUMEGREKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and a summary table of key data.
The molecular structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃OS |
| Molecular Weight | 341.41 g/mol |
| CAS Number | 1223957-61-6 |
| Density | Not Available |
| Melting Point | Not Available |
The compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially leading to modulation of various biochemical pathways. This can affect cellular responses, including the inhibition of inflammatory mediators and modulation of neurotransmitter release.
Anticancer Activity
Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines. A related study found that fluorinated derivatives exhibited enhanced activity without a biphasic dose-response relationship, which is often a challenge in drug development for cancer therapies .
Antifungal Activity
The thiazole moiety in the compound is associated with antifungal properties. A study on thiazole derivatives demonstrated effective inhibition against Candida albicans and Candida parapsilosis, suggesting that similar compounds could be beneficial in treating fungal infections . The Minimum Inhibitory Concentration (MIC) values reported were comparable to established antifungal agents like ketoconazole.
Case Studies
- Antiproliferative Effects : A series of studies focused on the antiproliferative activity of fluorinated thiazole derivatives revealed that certain modifications led to increased efficacy against cancer cells, particularly those resistant to conventional therapies. These findings suggest that this compound could be a promising candidate for further investigation in cancer treatment protocols.
- Antifungal Efficacy : In vitro studies assessing the antifungal properties of related thiazole compounds showed significant activity against pathogenic fungi. Compounds with similar structural features demonstrated MIC values that indicate potential clinical applications in antifungal therapies .
Summary Table of Research Findings
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-fluoro-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfur-based coupling (e.g., thioether linkage), and acetamide functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thioether formation .
- Temperature control : Maintain 60–80°C during thiazole cyclization to avoid side reactions .
- Catalysts : Use triethylamine or DMAP to facilitate acylation steps .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) improves purity .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Thiazole formation | 70°C, DMF, 6h | 65–75% |
| 2 | Thioether coupling | RT, THF, TEA, 12h | 70–85% |
| 3 | Acetamide acylation | 50°C, DCM, DMAP | 60–70% |
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituents (e.g., fluorophenyl, methylbenzyl). Key signals:
- Thiazole protons at δ 7.2–7.8 ppm .
- Acetamide carbonyl at ~168–170 ppm in C NMR .
- IR Spectroscopy : Confirm thioether (C-S stretch at 600–700 cm) and amide (N-H bend at 3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected at m/z ~443.1) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK9) or bacterial targets (e.g., DprE1) .
- Data Table :
| Assay Type | Target | Protocol | Expected Activity Range |
|---|---|---|---|
| MTT | HeLa | 48h incubation, λ=570 nm | IC 10–50 μM |
| MIC | S. aureus | 24h, Mueller-Hinton broth | 8–32 μg/mL |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Modify substituents : Replace 4-methylbenzyl with halogenated (e.g., 4-Cl) or electron-withdrawing groups to enhance target binding .
- Scaffold hopping : Substitute thiazole with triazole or pyrimidine to assess heterocycle impact .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with DprE1 His132) .
- Key Findings :
- Fluorine at the 3-position enhances metabolic stability .
- Thioether linkage is critical for antimicrobial activity .
Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Methodological Answer :
- Solubility testing : Measure logP (e.g., shake-flask method) to assess membrane permeability issues .
- Metabolic stability : Use liver microsomes (human/rat) to identify rapid degradation .
- Off-target profiling : Kinase screening panels (e.g., Eurofins) to detect polypharmacology .
- Case Study : A structural analog showed poor cellular uptake (logP >5) despite high in vitro enzyme inhibition; formulation with cyclodextrin improved activity .
Q. What computational strategies predict the compound’s mechanism of action and selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to proposed targets (e.g., CDK9 ATP-binding pocket) over 100 ns to assess stability .
- QSAR Modeling : Use Random Forest or SVM models trained on thiazole derivatives to predict IC values .
- Network pharmacology : Map compound-target-disease networks via databases like STITCH or Pharos .
Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity studies?
- Methodological Answer :
- ADME profiling :
- Plasma stability : Incubate with murine plasma (37°C, 24h) .
- CYP inhibition : Use fluorogenic substrates for CYP3A4/2D6 .
- In vivo models :
- Pharmacokinetics : Single-dose IV/oral administration in rodents, LC-MS/MS for bioavailability .
- Toxicity : 14-day repeated dose study (OECD 407) with histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
